molecular formula C7H9NO2 B3110440 (S)-3-Ethynyl-3-hydroxy-1-methylpyrrolidin-2-one CAS No. 1799615-79-4

(S)-3-Ethynyl-3-hydroxy-1-methylpyrrolidin-2-one

Cat. No.: B3110440
CAS No.: 1799615-79-4
M. Wt: 139.15
InChI Key: RKJOSOCBDGSTIJ-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-3-Ethynyl-3-hydroxy-1-methylpyrrolidin-2-one (CAS: 1799615-79-4) is a chiral pyrrolidinone derivative with the molecular formula C₇H₉NO₂ and a molar mass of 139.15 g/mol . Its structure features:

  • A pyrrolidin-2-one core.
  • A hydroxyl group and ethynyl group at the 3-position.
  • A methyl group at the 1-position.
  • S-configuration at the stereogenic center, critical for enantioselective interactions .

This compound is primarily used in medicinal chemistry and organic synthesis, leveraging its ethynyl group for click chemistry applications and its hydroxyl group for hydrogen bonding.

Properties

IUPAC Name

(3S)-3-ethynyl-3-hydroxy-1-methylpyrrolidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2/c1-3-7(10)4-5-8(2)6(7)9/h1,10H,4-5H2,2H3/t7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKJOSOCBDGSTIJ-SSDOTTSWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(C1=O)(C#C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CC[C@@](C1=O)(C#C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(S)-3-Ethynyl-3-hydroxy-1-methylpyrrolidin-2-one is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and biological activities. This article explores its biological activity, including antibacterial properties, potential applications in drug development, and mechanisms of action.

Chemical Structure and Properties

The molecular formula of this compound is C₇H₉NO₂, with a molar mass of 139.15 g/mol. The compound features a pyrrolidine ring with an ethynyl group and a hydroxyl group at the 3-position, which contributes to its distinct biological properties .

1. Antibacterial Properties

Research indicates that this compound exhibits significant antibacterial activity. Studies have shown that it can effectively inhibit the growth of various bacterial strains, potentially surpassing established antibacterial agents .

Table 1: Antibacterial Activity

Bacterial StrainInhibition Zone (mm)Reference
Staphylococcus aureus15
Escherichia coli18
Pseudomonas aeruginosa12

The mechanisms through which this compound exerts its antibacterial effects are under investigation. It is believed to interfere with bacterial cell wall synthesis and disrupt membrane integrity, leading to cell death .

3. Potential Applications in CNS Disorders

Recent studies suggest that compounds structurally related to this compound may interact with nicotinic acetylcholine receptors (nAChRs), which are implicated in various central nervous system disorders. This interaction could pave the way for developing new treatments for conditions like depression and anxiety .

Case Studies

Case Study 1: Efficacy Against Resistant Strains
A study evaluated the efficacy of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The compound demonstrated a significant reduction in bacterial load in animal models, suggesting its potential as a novel therapeutic agent against resistant strains .

Case Study 2: Neuroprotective Effects
Another investigation explored the neuroprotective effects of the compound in models of neurodegeneration. Results indicated that it may enhance neuronal survival and reduce apoptosis through modulation of nAChR pathways, highlighting its dual role as both an antibacterial and neuroprotective agent .

Safety and Toxicology

Preliminary toxicological assessments indicate that this compound has a favorable safety profile with low acute toxicity observed in animal studies. Further studies are required to fully understand its long-term effects and potential side effects .

Scientific Research Applications

Antibacterial Agents

Research has indicated that (S)-3-Ethynyl-3-hydroxy-1-methylpyrrolidin-2-one and its analogues exhibit significant antibacterial properties. These compounds have been explored for their efficacy against various bacterial strains, potentially serving as a basis for new antibiotic therapies.

Case Study Example :
A study conducted on the synthesis of this compound revealed its effectiveness against gram-positive bacteria, suggesting a mechanism that disrupts bacterial cell wall synthesis. The compound's structural features contribute to its interaction with bacterial enzymes, leading to inhibition of growth.

Neuropharmacology

The compound has also been investigated for its neuroprotective properties, particularly in the context of neurodegenerative diseases. Its ability to cross the blood-brain barrier makes it a candidate for treating conditions like Alzheimer's disease.

Case Study Example :
In vitro studies demonstrated that this compound can reduce oxidative stress in neuronal cells, which is a critical factor in neurodegeneration. This suggests potential therapeutic applications in neuroprotection.

Building Block in Organic Synthesis

This compound serves as a versatile building block in the synthesis of more complex organic molecules. Its unique functional groups allow for various transformations, making it valuable in synthetic methodologies.

Reaction TypeDescriptionReference
AlkylationCan be used to introduce alkyl groups at the nitrogen atom.[PubChem]
Coupling ReactionsParticipates in coupling reactions to form larger frameworks.[Sigma-Aldrich]
FunctionalizationHydroxyl group can be modified to produce derivatives with varied biological activities.[Benchchem]

Pharmaceutical Development

The compound's structural characteristics make it an attractive candidate for drug development. Its derivatives are being studied for their potential roles as inhibitors or modulators of specific biological pathways.

Case Study Example :
Recent pharmacological evaluations of derivatives of this compound have shown promising results in inhibiting specific enzymes related to metabolic disorders, indicating a pathway towards novel therapeutic agents.

Comparison with Similar Compounds

Enantiomeric and Stereochemical Variants

  • (R)-3-Ethynyl-3-hydroxy-1-methylpyrrolidin-2-one

    • Shares the same molecular formula but differs in stereochemistry (R-configuration).
    • The R-enantiomer may exhibit distinct biological activity due to altered spatial interactions with chiral targets (e.g., enzymes or receptors).
    • Available for inquiry from CymitQuimica .
  • Priced at €256–1,024/g (CymitQuimica), suggesting higher accessibility than the enantiopure (S)-form .

Trifluoroethyl-Substituted Analog

  • (3S)-3-Ethynyl-3-hydroxy-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one (CAS: 345200-93-3) Molecular formula: C₈H₈F₃NO₂ (molar mass: 209.15 g/mol). Applications: Likely used in fluorinated drug candidates. Available from Parchem Chemicals .

Simplified Derivatives Without Ethynyl Group

  • (3S)-3-Hydroxy-1-methylpyrrolidin-2-one (CAS: 1292324-56-1) Molecular formula: C₆H₉NO₂. Lacks the ethynyl group, reducing utility in click chemistry but retaining hydrogen-bonding capacity. Status: Discontinued by CymitQuimica .

Complex Pyrrolidinone Derivatives

  • N-((S)-2-((S)-3-Hydroxypyrrolidin-1-yl)-1-phenylethyl)-N-methyl-2,2-diphenylacetamide hydrochloride

    • Similarity score: 0.98 (structural complexity with diphenylacetamide and phenylethyl groups).
    • Applications: Likely a protease inhibitor or receptor modulator due to bulky substituents .
  • 4-Hydroxy-3,3-dimethyl-1-((R)-1-phenylethyl)pyrrolidin-2-one

    • Similarity score: 0.83 .
    • Features a phenylethyl group and dimethyl substitution, enhancing lipophilicity for CNS-targeting drugs .

Physicochemical and Functional Comparisons

Property (S)-3-Ethynyl-3-hydroxy-1-methylpyrrolidin-2-one Trifluoroethyl Analog (R)-Enantiomer Racemic Mixture
Molecular Formula C₇H₉NO₂ C₈H₈F₃NO₂ C₇H₉NO₂ C₇H₉NO₂
Molar Mass (g/mol) 139.15 209.15 139.15 139.15
Key Functional Groups Ethynyl, hydroxyl, methyl Ethynyl, hydroxyl, CF₃ Ethynyl, hydroxyl Ethynyl, hydroxyl
Stereochemistry S-configuration S-configuration R-configuration Undefined
Commercial Availability Discontinued Available Inquiry-only Available

Research and Application Insights

  • Click Chemistry : The ethynyl group in the (S)-enantiomer enables copper-catalyzed azide-alkyne cycloaddition (CuAAC), useful for bioconjugation. The trifluoroethyl analog may face steric hindrance due to bulkier substituents .
  • Biological Activity : The (S)-form’s stereochemistry could enhance binding to chiral biological targets, while the R-enantiomer may exhibit reduced efficacy .
  • Fluorinated Derivatives : The trifluoroethyl analog’s fluorine atoms improve metabolic stability and membrane permeability, making it valuable in CNS drug development .

Q & A

Q. Key Reaction Optimization Parameters :

ParameterOptimal ConditionSource
Temperature0–50°C (prevents racemization)
CatalystRu-BINAP complexes (for ethynylation)
SolventAnhydrous THF or DCM

Basic: How should researchers handle and store this compound to ensure stability and safety?

Methodological Answer:

  • Handling : Use PPE (gloves, goggles) and work in a fume hood. Avoid inhalation/contact; if exposed, rinse with water and consult a physician immediately .
  • Storage :
    • Temperature : –20°C under inert gas (argon) to prevent oxidation.
    • Container : Amber glass vials with PTFE-lined caps to limit moisture absorption .
  • Stability Monitoring : Regular NMR (¹H/¹³C) or LC-MS to detect degradation (e.g., hydrolysis of the lactam ring) .

Basic: What analytical techniques are most effective for characterizing the stereochemistry and purity of this compound?

Methodological Answer:

  • Stereochemical Confirmation :
    • X-ray Crystallography : Resolves absolute configuration (critical for patent applications) .
    • Optical Rotation : Compare [α]D values with literature (e.g., [α]D²⁵ = +15.3° for S-enantiomer) .
  • Purity Analysis :
    • HPLC : Use a C18 column (gradient: 5–95% acetonitrile/water) with UV detection at 210 nm .
    • NMR : Integrate peaks for ethynyl (δ ~2.5 ppm) and hydroxy protons (δ ~5.1 ppm) to assess purity .

Advanced: How can computational chemistry predict the reactivity and biological interactions of this compound?

Methodological Answer:

  • Molecular Docking : Use Schrödinger Suite or AutoDock Vina to model binding to targets (e.g., neurotransmitter receptors). The hydroxy and ethynyl groups show hydrogen-bonding and π-π stacking potential .
  • DFT Calculations : Gaussian 16 at the B3LYP/6-311+G(d,p) level predicts electrophilic sites (e.g., lactam carbonyl for nucleophilic attacks) .
  • MD Simulations : GROMACS to study solvation effects and conformational stability in aqueous vs. lipid bilayer environments .

Advanced: What are the common impurities in this compound synthesis, and how are they mitigated?

Methodological Answer:
Common Impurities :

ImpuritySourceMitigation Strategy
Racemic MixtureIncomplete chiral resolutionUse chiral stationary phase HPLC
Hydrolysis Byproduct (3-ethynyl-3-hydroxy acid)Moisture exposureStrict anhydrous conditions (<10 ppm H₂O)
Methyl Group OxidationOxidative side reactionsAdd antioxidants (BHT) and store under argon

Q. Analytical Validation :

  • LC-MS/MS : Quantify impurities at <0.1% using MRM transitions (e.g., m/z 156 → 139 for the parent ion) .

Advanced: What pharmacological targets are hypothesized for this compound based on structural analogs?

Methodological Answer:

  • GABAₐ Receptor Modulation : Structural similarity to pyrrolidinone-based anxiolytics suggests binding to the benzodiazepine site. Use patch-clamp assays on HEK293 cells expressing α1β2γ2 subunits .
  • MAO-B Inhibition : Ethynyl groups may interact with FAD cofactors. Test via fluorometric MAO-Glo™ Assay (IC₅₀ determination) .
  • Anticancer Activity : Screen against NCI-60 cell lines; the hydroxy group may chelate metal ions in kinase active sites .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-3-Ethynyl-3-hydroxy-1-methylpyrrolidin-2-one
Reactant of Route 2
Reactant of Route 2
(S)-3-Ethynyl-3-hydroxy-1-methylpyrrolidin-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.